molecular formula C10H16O2S B13687478 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

Cat. No.: B13687478
M. Wt: 200.30 g/mol
InChI Key: RWDYIGNALJTCEE-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[55]undecane-4-carbaldehyde is a spirocyclic compound characterized by its unique structural features The compound contains both oxygen and sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves several steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves its interaction with specific molecular targets. For example, in the context of antituberculosis research, the compound has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules across the bacterial cell membrane, leading to the death of the bacteria.

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde

InChI

InChI=1S/C10H16O2S/c11-8-9-1-4-12-10(7-9)2-5-13-6-3-10/h8-9H,1-7H2

InChI Key

RWDYIGNALJTCEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSCC2)CC1C=O

Origin of Product

United States

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